molecular formula C9H18ClN B13254297 Decahydroquinoline hydrochloride

Decahydroquinoline hydrochloride

Cat. No.: B13254297
M. Wt: 175.70 g/mol
InChI Key: KFAXGMJWIVKJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decahydroquinoline hydrochloride: is a chemical compound derived from decahydroquinoline, a saturated heterocyclic amine. It is known for its structural complexity and is often used in various chemical and pharmaceutical applications. The compound is characterized by its unique decahydroquinoline ring system, which is a fully hydrogenated form of quinoline.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrodenitrogenation: One common method involves the hydrodenitrogenation of quinoline over a nickel phosphosulfide catalyst.

    Total Synthesis: Another method involves the total synthesis of decahydroquinoline derivatives from simpler starting materials.

Industrial Production Methods: Industrial production of decahydroquinoline hydrochloride typically involves large-scale hydrogenation processes using metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Decahydroquinoline can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be further reduced to form more saturated compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives of decahydroquinoline.

    Reduction: More saturated amine derivatives.

    Substitution: Substituted decahydroquinoline compounds with different functional groups.

Scientific Research Applications

Chemistry: Decahydroquinoline hydrochloride is used as a building block in the synthesis of complex organic molecules. It is also used in the study of reaction mechanisms and catalysis.

Biology: The compound is studied for its potential biological activities, including its role as a precursor to various alkaloids found in nature .

Medicine: Decahydroquinoline derivatives have been investigated for their potential therapeutic properties, including their use as antimalarial and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of decahydroquinoline hydrochloride involves its interaction with various molecular targets. For example, certain derivatives of decahydroquinoline have been found to block neuronal nicotinic acetylcholine receptors, which are involved in neurotransmission . The compound’s effects are mediated through its binding to these receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Uniqueness: Decahydroquinoline hydrochloride is unique due to its fully saturated ring system, which imparts different chemical and biological properties compared to its unsaturated counterparts. Its structural rigidity and hydrogenation state make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H18ClN

Molecular Weight

175.70 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride

InChI

InChI=1S/C9H17N.ClH/c1-2-6-9-8(4-1)5-3-7-10-9;/h8-10H,1-7H2;1H

InChI Key

KFAXGMJWIVKJES-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCCN2.Cl

Origin of Product

United States

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